molecular formula C19H16N2O3 B7467709 [2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate

[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate

Cat. No. B7467709
M. Wt: 320.3 g/mol
InChI Key: LLKLXVHZAYWYGV-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate, also known as MAP-2, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAP-2 is a member of the α-ketoamide family and has been found to exhibit promising properties as an inhibitor of proteases, enzymes that play a crucial role in several biological processes.

Mechanism of Action

[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate exerts its inhibitory activity by binding to the active site of proteases and preventing the cleavage of peptide bonds. The compound forms a covalent bond with the catalytic cysteine residue of the protease, thereby inhibiting its activity.
Biochemical and Physiological Effects:
[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate has been found to exhibit several biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of cathepsin B. Additionally, [2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate has been found to exhibit anti-inflammatory activity by inhibiting the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in the inflammatory response.

Advantages and Limitations for Lab Experiments

[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate has several advantages for lab experiments. The compound is relatively easy to synthesize and has been found to exhibit potent inhibitory activity against several proteases. However, one of the limitations of [2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate is its relatively low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for research on [2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate. One area of interest is the development of [2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate-based inhibitors for the treatment of cancer and other diseases. Additionally, there is potential for the development of [2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate-based imaging agents for the detection of protease activity in vivo. Finally, further research is needed to elucidate the full range of biochemical and physiological effects of [2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate and its potential applications in various fields.
Conclusion:
In conclusion, [2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate, or [2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been found to exhibit potent inhibitory activity against several proteases and has several potential applications in the development of inhibitors for the treatment of cancer and other diseases. Further research is needed to elucidate the full range of biochemical and physiological effects of [2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate and its potential applications in various fields.

Synthesis Methods

[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate can be synthesized using a multi-step process that involves the reaction of 2-methyl aniline with ethyl acetoacetate, followed by the condensation of the resulting product with cyanoacetamide and benzaldehyde. The final product is obtained through a cyclization reaction using acetic anhydride.

Scientific Research Applications

[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate has been extensively studied for its potential applications in various fields. One of the primary areas of research has been in the development of protease inhibitors for the treatment of diseases such as cancer, HIV, and Alzheimer's. [2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate has been found to exhibit potent inhibitory activity against several proteases, including cathepsin B, a protease that is overexpressed in several types of cancer.

properties

IUPAC Name

[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-14-7-5-6-10-17(14)21-18(22)13-24-19(23)16(12-20)11-15-8-3-2-4-9-15/h2-11H,13H2,1H3,(H,21,22)/b16-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKLXVHZAYWYGV-WJDWOHSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC(=O)C(=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)COC(=O)/C(=C\C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate

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